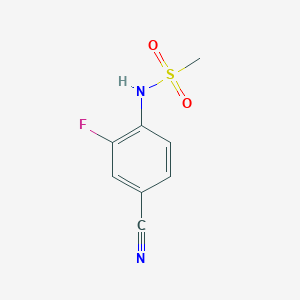

N-(4-Cyano-2-fluorophenyl)methanesulfonamide

Vue d'ensemble

Description

N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a compound that belongs to the class of methanesulfonamides, characterized by the presence of a sulfonamide group attached to a methane moiety. While the specific compound is not directly studied in the provided papers, related methanesulfonamide derivatives have been investigated for their structural, spectroscopic, and electronic properties. These studies provide insights into the behavior of similar compounds and can be used to infer some aspects of N-(4-Cyano-2-fluorophenyl)methanesulfonamide.

Synthesis Analysis

The synthesis of methanesulfonamide derivatives is not explicitly detailed in the provided papers. However, general synthetic approaches for such compounds typically involve the reaction of an appropriate amine with methanesulfonyl chloride under basic conditions. The structural analogs discussed in the papers suggest that the synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide would likely follow a similar pathway, with the potential for optimization based on the specific substituents on the aromatic ring .

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives has been extensively studied using various spectroscopic techniques. For instance, the crystal structure of a complex involving a methanesulfonamide derivative revealed the presence of hydrogen bonding and ion pairing, which are crucial for understanding the compound's behavior in different states . Similarly, computational studies using density functional theory (DFT) have been employed to predict the molecular conformation, NMR chemical shifts, and vibrational transitions of related compounds . These studies provide a foundation for analyzing the molecular structure of N-(4-Cyano-2-fluorophenyl)methanesulfonamide.

Chemical Reactions Analysis

The chemical reactivity of methanesulfonamide derivatives can be inferred from spectroscopic and computational studies. For example, the electronic absorption, vibrational spectra, and nonlinear optical properties of a nitro-substituted methanesulfonamide were investigated, revealing insights into the molecule's reactivity and stability . The presence of electron-withdrawing groups, such as the cyano and fluorine substituents in N-(4-Cyano-2-fluorophenyl)methanesulfonamide, would likely influence its reactivity patterns, potentially enhancing its electrophilic character.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives can vary significantly depending on their molecular structure. The vibrational spectral analysis and thermodynamic properties of these compounds have been studied, providing information on their stability and reactivity . Additionally, the fluorescence response of methanesulfonamide derivatives to strong acids has been explored, indicating potential applications in sensing technologies . These studies suggest that N-(4-Cyano-2-fluorophenyl)methanesulfonamide may exhibit unique physical and chemical properties that could be exploited in various applications.

Applications De Recherche Scientifique

Crystal Structure and Biological Activity

- Structural Analysis : The structure of N-(4-Fluorophenyl)methanesulfonamide, a compound with a similar structure to N-(4-Cyano-2-fluorophenyl)methanesulfonamide, demonstrates that its amide hydrogen is positioned to engage with a receptor molecule during biological activity, indicating potential for various biological interactions (Gowda et al., 2007).

Chemoselective N-Acylation Reagents

- Chemoselectivity in Synthesis : Studies on the development of chemoselective N-acylation reagents have identified N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as exhibiting good chemoselectivity, suggesting potential application in organic synthesis and drug development (Kondo et al., 2000).

HMG-CoA Reductase Inhibition

- Cholesterol Biosynthesis Inhibition : Methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, including derivatives related to N-(4-Cyano-2-fluorophenyl)methanesulfonamide, have been synthesized and found effective in inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. This suggests its potential in developing cholesterol-lowering drugs (Watanabe et al., 1997).

Computational and Structural Studies

- Computational Analysis : Research involving N-(2-methylphenyl) methanesulfonamide and N-(3-methylphenyl) methanesulfonamide, compounds with structural similarities, focuses on their molecular conformation, NMR chemical shifts, and vibrational transitions using DFT quantum chemical methods. This provides insights into the physical and chemical properties of related sulfonamides, applicable to the study of N-(4-Cyano-2-fluorophenyl)methanesulfonamide (Karabacak et al., 2010).

Molecular Surface Electrostatic Potential

- Molecular Interaction Studies : The molecular electrostatic potential surfaces of various nimesulide derivatives, including compounds structurally related to N-(4-Cyano-2-fluorophenyl)methanesulfonamide, have been studied to understand their intermolecular interactions. This research helps in the prediction and optimization of molecular interactions in drug design (Dey et al., 2016).

Quantum-Chemical Calculation for Antioxidant Activity

- Antioxidant Activity Analysis : Quantum-chemical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds provide insights into their antioxidant activity. This approach could be applicable for understanding the antioxidant potential of N-(4-Cyano-2-fluorophenyl)methanesulfonamide (Xue et al., 2022).

Safety and Hazards

The compound has been classified under GHS07. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

N-(4-cyano-2-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O2S/c1-14(12,13)11-8-3-2-6(5-10)4-7(8)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULWFZPVQBHQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60580590 | |

| Record name | N-(4-Cyano-2-fluorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

401909-16-8 | |

| Record name | N-(4-Cyano-2-fluorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

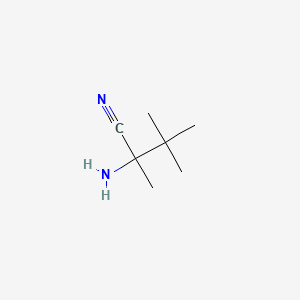

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

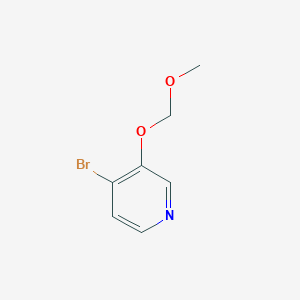

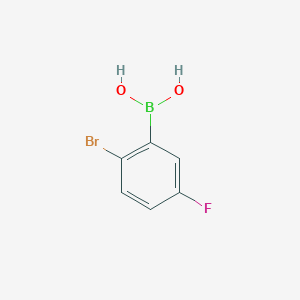

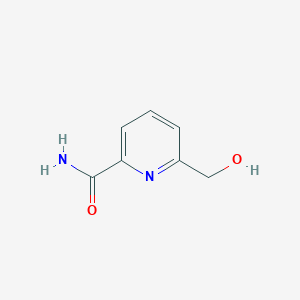

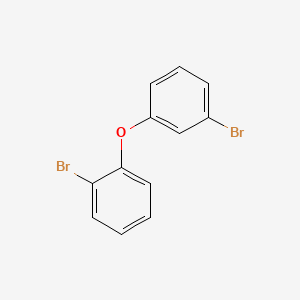

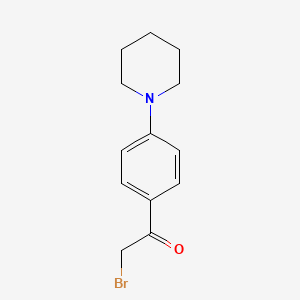

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid](/img/structure/B1285383.png)

![6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B1285387.png)